![molecular formula C8H16N2SSi B12548615 1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole CAS No. 162130-18-9](/img/structure/B12548615.png)
1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique combination of a methyl group, a trimethylsilyl group, and a sulfanyl group attached to the imidazole ring, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methylimidazole with trimethylsilylmethyl chloride in the presence of a base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the trimethylsilyl group, yielding 1-methyl-2-mercaptoimidazole.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 1-Methyl-2-mercaptoimidazole.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymers.
作用機序
The mechanism of action of 1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole is primarily determined by its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The sulfanyl group can form disulfide bonds, which are important in protein structure and function. Additionally, the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
類似化合物との比較
1-Methylimidazole: Lacks the trimethylsilyl and sulfanyl groups, making it less reactive in certain chemical transformations.
2-Mercaptoimidazole: Contains a sulfanyl group but lacks the trimethylsilyl group, affecting its solubility and reactivity.
Trimethylsilylimidazole: Contains the trimethylsilyl group but lacks the sulfanyl group, influencing its chemical behavior.
Uniqueness: 1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole is unique due to the presence of both the trimethylsilyl and sulfanyl groups, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
162130-18-9 |
|---|---|
分子式 |
C8H16N2SSi |
分子量 |
200.38 g/mol |
IUPAC名 |
trimethyl-[(1-methylimidazol-2-yl)sulfanylmethyl]silane |
InChI |
InChI=1S/C8H16N2SSi/c1-10-6-5-9-8(10)11-7-12(2,3)4/h5-6H,7H2,1-4H3 |
InChIキー |
GNLDXRJLTBNMKZ-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1SC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


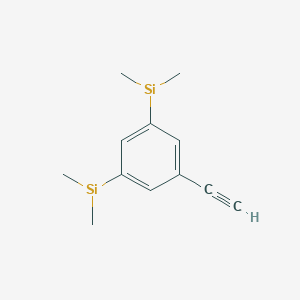
![Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-](/img/structure/B12548544.png)
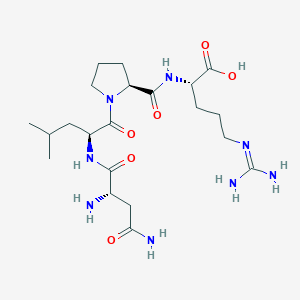

![1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl-](/img/structure/B12548579.png)
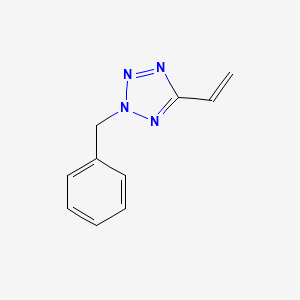
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12548588.png)
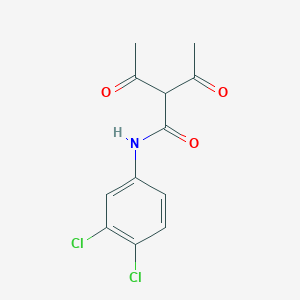
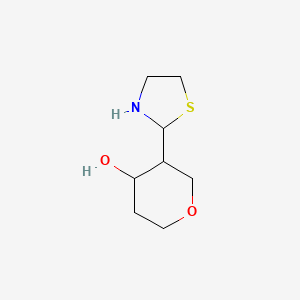
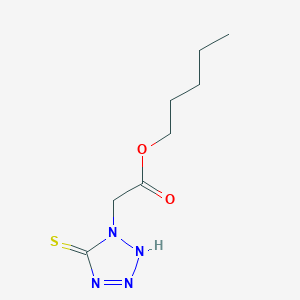

![acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B12548618.png)
![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)
![2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide](/img/structure/B12548635.png)
